(2-(Methylsulfonyl)pyridin-3-yl)methanamine
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Overview
Description
(2-(Methylsulfonyl)pyridin-3-yl)methanamine is an organic compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a methylsulfonyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylsulfonyl)pyridin-3-yl)methanamine typically involves the introduction of the methylsulfonyl group to the pyridine ring followed by the formation of the methanamine group. One common method involves the reaction of 2-chloropyridine with methylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 2-(methylsulfonyl)pyridine. This intermediate is then reacted with formaldehyde and ammonia to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography may be employed in the purification process .
Chemical Reactions Analysis
Types of Reactions
(2-(Methylsulfonyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced products.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for the oxidation of the amine group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-(Methylsulfonyl)pyridin-3-yl)methanamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-(Methylsulfonyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3-Methanesulfonylpyridin-2-yl)methanamine: A similar compound with a different position of the methanesulfonyl group on the pyridine ring.
(5-(Pyridin-3-yl)furan-2-yl)methanamine: A compound with a furan ring instead of a methylsulfonyl group.
Uniqueness
(2-(Methylsulfonyl)pyridin-3-yl)methanamine is unique due to the specific position of the methylsulfonyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and the development of new chemical entities .
Properties
Molecular Formula |
C7H10N2O2S |
---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
(2-methylsulfonylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H10N2O2S/c1-12(10,11)7-6(5-8)3-2-4-9-7/h2-4H,5,8H2,1H3 |
InChI Key |
PFLNKAQXGHKWTM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=N1)CN |
Origin of Product |
United States |
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